molecular formula C17H19ClN2O4S B2373371 2-Chloro-N-[5-(ethyl-phenyl-sulfamoyl)-2-methoxy-phenyl]-acetamide CAS No. 568543-65-7

2-Chloro-N-[5-(ethyl-phenyl-sulfamoyl)-2-methoxy-phenyl]-acetamide

Cat. No.: B2373371
CAS No.: 568543-65-7
M. Wt: 382.86
InChI Key: HATLBPWOVVIHEI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Chloro-N-[5-(ethyl-phenyl-sulfamoyl)-2-methoxy-phenyl]-acetamide is C17H19ClN2O4S. The molecular weight is 382.86.


Physical And Chemical Properties Analysis

The physical form of this compound is a powder . Unfortunately, the search results do not provide more detailed physical and chemical properties such as melting point, boiling point, solubility, etc.

Scientific Research Applications

Metabolism and Environmental Fate

Research by Coleman et al. (2000) on the metabolism of chloroacetamide herbicides in human and rat liver microsomes provides insight into the metabolic pathways and potential toxicological implications of related compounds. These findings are essential for understanding the environmental persistence and potential health risks associated with exposure to chloroacetamide compounds, including 2-Chloro-N-[5-(ethyl-phenyl-sulfamoyl)-2-methoxy-phenyl]-acetamide (Coleman, Linderman, Hodgson, & Rose, 2000).

Antibacterial Applications

The synthesis of novel derivatives containing sulfa drugs and vitamin E, as studied by Abdel‐Hafez et al. (2018), shows promising antibacterial activities. This research suggests potential pharmaceutical applications for chloroacetamide derivatives in developing new antibacterial agents (Abdel‐Hafez, Gobouri, Alshanbari, & Gad El-Rab, 2018).

Herbicide Efficacy and Environmental Interactions

The work of Banks and Robinson (1986) on the soil reception and activity of chloroacetamide herbicides underlines the importance of environmental factors in the efficacy of these compounds as herbicides. This research is relevant for developing more efficient and environmentally friendly agricultural practices (Banks & Robinson, 1986).

Radioactive Labeling for Study

Latli and Casida (1995) demonstrate the radiosynthesis of chloroacetanilide herbicides, which is crucial for tracing and studying the environmental fate and metabolic pathways of these compounds in more detail. This methodological approach could be applied to the study of this compound for similar purposes (Latli & Casida, 1995).

Soil Adsorption and Mobility

Peter and Weber (1985) discuss the adsorption, mobility, and efficacy of chloroacetamide herbicides in relation to soil properties. Understanding these interactions is vital for assessing the environmental impact and optimizing the use of chloroacetamide-based compounds in various applications (Peter & Weber, 1985).

Safety and Hazards

The safety information available indicates that 2-Chloro-N-[5-(ethyl-phenyl-sulfamoyl)-2-methoxy-phenyl]-acetamide may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

2-chloro-N-[5-[ethyl(phenyl)sulfamoyl]-2-methoxyphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-3-20(13-7-5-4-6-8-13)25(22,23)14-9-10-16(24-2)15(11-14)19-17(21)12-18/h4-11H,3,12H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATLBPWOVVIHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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